molecular formula C15H20N4 B1365267 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine CAS No. 832102-03-1

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Cat. No.: B1365267
CAS No.: 832102-03-1
M. Wt: 256.35 g/mol
InChI Key: GMJZGJFAMURIMD-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular cyclic nucleotide levels . By inhibiting PDE10A, this compound can modulate signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers. Additionally, it interacts with various proteins involved in cell signaling and metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE10A leads to altered levels of cyclic nucleotides, which in turn affect downstream signaling pathways such as the cAMP/PKA and cGMP/PKG pathways . These changes can result in modified gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The quinoline moiety of the compound engages in hydrogen bonding with the backbone carbonyl of target proteins, stabilizing the compound-protein complex . This binding can lead to enzyme inhibition or activation, depending on the target. For example, the inhibition of PDE10A by this compound results from its binding to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been shown to modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of PDE10A affects the levels of cyclic nucleotides, which are crucial regulators of metabolic flux . Additionally, this compound can influence the activity of other enzymes involved in energy production and biosynthetic processes, further impacting metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that sequester the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of a quinoline moiety may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound may be localized to the cytoplasm, where it can modulate cytoplasmic signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method includes the condensation of 6-chloroquinoline with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
  • 2-(4-Methylpiperazin-1-yl)quinolin-6-amine
  • 4-Aminoquinoline derivatives
  • Quinolinyl-pyrazoles

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other quinoline derivatives, it has shown higher potency in certain biological assays and better pharmacokinetic properties .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJZGJFAMURIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475462
Record name 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-03-1
Record name 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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